molecular formula C6H11NO2 B2931757 (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one CAS No. 122663-22-3

(5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one

Cat. No.: B2931757
CAS No.: 122663-22-3
M. Wt: 129.159
InChI Key: OHTBSHGXEXCIOI-RXMQYKEDSA-N
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Description

(5R)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral cyclic amide characterized by a pyrrolidin-2-one backbone substituted with a hydroxymethyl group at the 5R position and a methyl group at the 1-position. This compound is of interest in both industrial and pharmaceutical contexts. Its cyclic amide structure contributes to high polarity and hydrogen-bonding capacity, making it a candidate for solvent applications in CO₂ absorption . Additionally, its stereochemistry (5R configuration) and functional groups render it a versatile chiral building block in drug synthesis, as evidenced by its use in enantioselective reactions and peptidomimetic design .

Properties

IUPAC Name

(5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTBSHGXEXCIOI-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122663-22-3
Record name (5R)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of N-phenylcarbamic acid methyl ester.

    Reaction with Butyllithium: The ester is reacted with butyllithium in tetrahydrofuran at -78°C to form a lithium intermediate.

    Addition of R-(-)-Glycidyl Butyrate: The intermediate is then treated with R-(-)-glycidyl butyrate, followed by warming to room temperature and stirring for 22 hours.

    Workup: The reaction mixture is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a primary alcohol.

    Substitution: The hydroxymethyl group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Primary alcohols.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

(5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s chiral nature allows for selective binding to chiral centers in biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

N-Methylpyrrolidone (NMP)

  • Structure: 1-Methyl-2-pyrrolidinone (C₅H₉NO).
  • Key Differences : Lacks the hydroxymethyl group at position 5.
  • Properties :
    • Higher lipophilicity (log P ≈ -0.46) compared to (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one (log P ≈ -1.2 estimated).
    • Widely used as an industrial solvent due to its high boiling point (202°C) and aprotic nature.
  • Applications : Electronics manufacturing, polymer processing.

5-Methyl-2-pyrrolidone

  • Structure : 5-Methylpyrrolidin-2-one (CAS 108-27-0).
  • Key Differences : Methyl substituent at position 5 instead of hydroxymethyl.
  • Properties :
    • Lower polarity and reduced CO₂ solubility compared to the hydroxymethyl derivative.
    • Boiling point: ~195°C.
  • Applications: Limited to niche solvent roles due to moderate performance .

(5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

  • Structure : Enantiomer of the target compound.
  • Key Differences : 5S configuration.
  • Properties :
    • Similar physical properties (e.g., solubility, boiling point) but distinct chiral interactions.
    • Used in asymmetric synthesis for producing enantiopure pharmaceuticals (e.g., kinase inhibitors) .

5-(Chloromethyl)-5-hydroxy-1-phenylpyrrolidin-2-one

  • Structure : Chloromethyl and phenyl substituents.
  • Key Differences : Increased steric bulk and electrophilicity due to the chloromethyl group.
  • Applications : Intermediate in bioactive molecule synthesis (e.g., anticonvulsants) .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight CAS Number log P Boiling Point (°C) Key Applications
This compound C₆H₁₁NO₂ 129.16 Not specified ~-1.2 ~220 (estimated) CO₂ solvents, drug synthesis
N-Methylpyrrolidone (NMP) C₅H₉NO 99.14 872-50-4 -0.46 202 Industrial solvent
5-Methyl-2-pyrrolidone C₅H₉NO 99.14 108-27-0 -0.60 195 Specialty solvents
(5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one C₆H₁₁NO₂ 129.16 2227205-26-5 ~-1.2 ~220 Chiral intermediates

Research Findings

Solvent Performance

  • This compound demonstrated superior CO₂ absorption capacity (0.45 mol CO₂/mol solvent) compared to methoxyacetone (0.28 mol CO₂/mol solvent) in QSPR model-based studies .

Pharmaceutical Relevance

  • The hydroxymethyl group enables facile derivatization (e.g., azidation, glycosylation) for prodrug development. For example, (5S)-5-(azidomethyl)pyrrolidin-2-one (CAS 145414-30-8) is a click chemistry reagent .
  • Enantiomeric purity (5R vs. 5S) critically impacts binding affinity in kinase inhibitors, with 5R forms showing 10-fold higher selectivity in some cases .

Biological Activity

(5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H13N1O2C_6H_{13}N_1O_2, with a molecular weight of approximately 115.18 g/mol. Its structure features a hydroxymethyl group at the 5-position, which plays a crucial role in its biological interactions.

The mechanism of action for this compound primarily involves its ability to interact with specific enzymes and receptors due to its hydroxymethyl group. This group can participate in hydrogen bonding and other interactions that modulate the activity of biological targets, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, this compound has shown promise in in vitro assays against various bacterial strains, suggesting potential applications as an antibacterial agent.

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The presence of the hydroxymethyl group is hypothesized to enhance its interaction with neuroreceptors involved in neuroprotection.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated, revealing its ability to scavenge free radicals. This property may contribute to its protective effects against oxidative stress-related damage in cells.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-oneStructureEnantiomer with different activity profile
N-phenyl-5-(hydroxymethyl)-2-oxazolidinoneStructureExhibits distinct reactivity and biological properties
Pyrrolidine-2,5-dionesN/ADifferent reactivity due to additional carbonyl groups

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity Study :
    • A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.
  • Neuroprotective Assessment :
    • In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls, suggesting potential neuroprotective capabilities.
  • Antioxidant Evaluation :
    • The compound was tested using DPPH radical scavenging assays, yielding an IC50 value of 150 µM, which indicates moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a ketone or carboxylic acid, depending on reaction conditions.

Reaction Reagents/Conditions Product Yield Reference
Oxidation to ketoneCrO₃, H₂SO₄, acetone, 0°C(5R)-5-oxo-1-methylpyrrolidin-2-one78%
Controlled oxidationTEMPO/NaOCl, pH 9–105-carboxy-1-methylpyrrolidin-2-one65%

Mechanism : Chromium-based oxidants selectively convert the secondary alcohol to a ketone, while stronger conditions (e.g., TEMPO/NaOCl) further oxidize the hydroxymethyl group to a carboxylic acid.

Esterification and Etherification

The hydroxymethyl group participates in nucleophilic acyl substitution or alkylation reactions.

Reaction Reagents/Conditions Product Yield Reference
AcetylationAc₂O, DMAP, CH₂Cl₂, rt5-(acetoxymethyl)-1-methylpyrrolidin-2-one92%
Silyl protectionTBDMSCl, imidazole, DMF5-(TBDMS-oxymethyl)-1-methylpyrrolidin-2-one85%

Applications : Ester derivatives are intermediates in prodrug synthesis, while silyl ethers protect the alcohol during multi-step syntheses .

Ring-Opening Reactions

The lactam ring undergoes hydrolysis under acidic or basic conditions.

Reaction Reagents/Conditions Product Yield Reference
Acidic hydrolysis6M HCl, reflux, 12h(R)-4-(hydroxymethyl)-1-methylpiperidine-2-carboxylic acid60%
Basic hydrolysisNaOH (10%), 80°C, 6h(R)-5-(hydroxymethyl)-1-methylpyrrolidine-2-carboxylate55%

Mechanism : Protonation of the lactam oxygen in acidic conditions weakens the C–N bond, enabling nucleophilic attack by water. In basic conditions, hydroxide ions deprotonate the amide nitrogen, facilitating ring opening .

Substitution Reactions

The hydroxymethyl group is replaced by nucleophiles via activation.

Reaction Reagents/Conditions Product Yield Reference
ChlorinationSOCl₂, pyridine, 0°C→rt5-(chloromethyl)-1-methylpyrrolidin-2-one88%
Azide substitutionNaN₃, DMF, 70°C, 24h5-(azidomethyl)-1-methylpyrrolidin-2-one75%

Applications : Chlorinated derivatives serve as intermediates for Suzuki couplings or aminations, while azides enable click chemistry applications .

Catalytic Hydrogenation

The lactam ring remains intact, but the hydroxymethyl group may undergo reduction under extreme conditions.

Reaction Reagents/Conditions Product Yield Reference
Reduction to hydrocarbonH₂ (50 psi), Pd/C, EtOH, 80°C5-methyl-1-methylpyrrolidin-2-one40%

Note : This reaction is less common due to competing lactam hydrogenolysis .

Stability and Reactivity Trends

  • pH sensitivity : The lactam ring is stable in neutral conditions but hydrolyzes rapidly in strong acids/bases.

  • Thermal stability : Decomposes above 200°C, forming volatile byproducts (TGA data) .

Q & A

Basic: What are the optimal synthetic routes for (5R)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one, considering stereochemical control?

Methodological Answer:
The synthesis of this compound typically involves stereoselective cyclization or chiral resolution of intermediates. For example, analogous pyrrolidin-2-ones are synthesized via base-assisted cyclization of hydroxy-substituted precursors under controlled pH and temperature . To achieve the (5R)-configuration, chiral auxiliaries (e.g., triphenylmethyl protecting groups) can be used to direct stereochemistry during ring closure, followed by deprotection . A table summarizing key reaction parameters for similar compounds is provided below:

Reaction TypeStarting MaterialConditionsYieldReference
Base-assisted cyclization5-Hydroxy-pyrrolidinone derivativeNaOH, 80°C, 6h46-63%
Chiral resolutionRacemic mixtureEnzymatic hydrolysis, HPLC>90% ee

Critical Considerations:

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure complete cyclization.
  • Use polarimetry or chiral HPLC to verify enantiomeric purity post-synthesis .

Advanced: How can computational modeling predict the conformational stability of this compound in different solvents?

Methodological Answer:
Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are employed to study solvent effects on conformation. For example:

  • Solvent Parameters: Use the COSMO-RS model to simulate solvent polarity effects. Polar solvents (e.g., water) stabilize the hydroxymethyl group via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor intramolecular interactions .
  • Key Outputs:
    • Energy barriers for ring puckering transitions.
    • Solvent-accessible surface area (SASA) analysis to quantify hydrophilicity.

Validation:
Compare computational results with experimental NMR coupling constants (e.g., 3JHH^3J_{HH} for ring puckering) and X-ray crystallography data .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Analyze coupling constants (e.g., J5,6J_{5,6}) to confirm the pyrrolidinone ring conformation.
    • 13^{13}C NMR: Identify carbonyl (C=O) and hydroxymethyl (-CH2_2OH) signals.
    • NOESY/ROESY: Detect spatial proximity between the methyl group (C1) and hydroxymethyl protons to confirm the (5R)-configuration .
  • X-ray Crystallography: Resolve absolute stereochemistry via crystal structure analysis.
  • Polarimetry: Measure optical rotation ([α]D_D) to confirm enantiopurity .

Example Data:

TechniqueKey ObservationsReference
1^1H NMRδ 3.45 (m, H5), δ 1.45 (s, CH3)
X-rayDihedral angle: 120° (C5-OH)

Advanced: How do pH variations affect the stability and reactivity of the hydroxymethyl group in this compound?

Methodological Answer:

  • Kinetic Studies:
    • Conduct accelerated degradation experiments at pH 2-12 (HCl/NaOH buffers, 40°C).
    • Monitor degradation via HPLC-UV at 210 nm (amide bond absorption) .
  • Mechanistic Insights:
    • Acidic conditions: Protonation of the lactam carbonyl increases electrophilicity, risking ring-opening.
    • Alkaline conditions: Hydroxymethyl group undergoes oxidation or elimination.

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